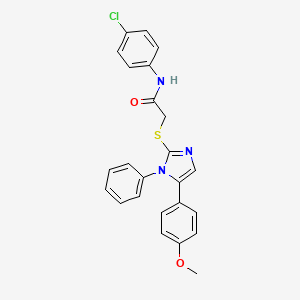

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1-phenylimidazole core substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with a thioacetamide linkage. The acetamide nitrogen is further substituted with a 4-chlorophenyl group. Its molecular weight is 494.55 g/mol, and its CAS registry number is EN300-138710 .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-5-3-2-4-6-20)31-16-23(29)27-19-11-9-18(25)10-12-19/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMZRJVNCKQYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazole ring and a thioacetamide moiety. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol, leading to the formation of the thioamide derivative. The synthesis process can be optimized using both traditional and microwave-assisted methods, which have been shown to enhance yield and reduce reaction times .

Chemical Formula

- Molecular Formula : C21H20ClN3OS

- Molecular Weight : 397.92 g/mol

Anticancer Properties

Research indicates that derivatives of imidazole, including this compound, exhibit potent anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity particularly against HeLa cells, suggesting its potential as an anticancer agent.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Additionally, molecular docking studies suggest strong interactions with key proteins involved in cell cycle regulation and apoptosis .

Antiviral Activity

Emerging research has also highlighted the antiviral potential of imidazole derivatives. This compound has demonstrated inhibitory effects against various viral strains, including those responsible for hepatitis C virus (HCV) and HIV.

Table 2: Antiviral Activity

The effective concentration (EC50) values indicate the potency of the compound in inhibiting viral replication.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized several imidazole-based compounds, including this compound, and evaluated their anticancer properties through MTT assays. The results revealed that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines .

Study on Antiviral Properties

Another study investigated the antiviral efficacy of various imidazole derivatives against HCV. The findings indicated that this compound exhibited substantial inhibition of viral replication, suggesting its potential as a therapeutic candidate for treating viral infections .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in drug development. Key areas of application include:

1. Anticancer Activity

Research indicates that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of cervical cancer (SISO cell line) and bladder cancer (RT-112 cell line), with IC50 values ranging from 0.24 to 1.96 µM, indicating potent anticancer activity.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species. In vitro studies have demonstrated that certain derivatives exhibit promising antimicrobial effects, which could be beneficial in addressing drug-resistant pathogens.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can be influenced by modifications to its structure:

Substituent Variations

Alterations at the R-position on the imidazole ring have been correlated with changes in cytotoxic potency. Compounds lacking specific substituents generally exhibit reduced activity.

Hybridization Potential

Incorporating different pharmacophores into the imidazole framework has been explored, leading to enhanced bioactivity against various cancer types.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Cytotoxicity Studies : A study demonstrated that certain derivatives showed significant inhibition of MCF7 breast cancer cells, with mechanisms involving apoptosis induction.

- Antimicrobial Testing : Another investigation reported the effectiveness of related compounds against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural motifs with several derivatives reported in the literature, particularly in its imidazole core, thioacetamide linker, and aromatic substituents. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Analogous Compounds

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound’s imidazole core contrasts with benzimidazole (4d, ) and thiadiazole (5e, ) derivatives. Imidazole derivatives generally exhibit higher solubility in polar solvents compared to benzimidazoles due to reduced aromatic stacking .

The thiazol-2-yl (Compound 9) and oxazol-3-yl () groups in R3 alter hydrogen-bonding capacity and lipophilicity, impacting bioavailability.

Synthetic Yields and Physical Properties :

- Thiadiazole derivatives (e.g., 5e) exhibit moderate yields (74–88%) and lower melting points (132–170°C) compared to benzimidazole derivatives (4d: 58% yield, 190–194°C) .

- The target compound’s melting point and yield are unreported in the provided evidence, but its structural complexity suggests a synthesis challenge akin to Compound 9 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a thiol-containing imidazole intermediate (e.g., 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol) reacts with a chloroacetamide derivative (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) in the presence of a base like potassium carbonate. This method ensures regioselective S-alkylation under reflux conditions in polar aprotic solvents such as DMF or acetonitrile .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and connectivity. For instance, the thioether (–S–) linkage is inferred by deshielded protons near sulfur .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using software like SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsional deviations. For example, nitro or methoxy groups may exhibit torsional angles deviating from planarity (e.g., O–N–C–C torsion angles of -16.7° and 160.9° in related structures) .

- Software tools like WinGX and ORTEP for Windows enable visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks .

- Data Contradiction Analysis : Discrepancies between calculated (DFT) and experimental bond lengths may indicate crystal packing effects or solvent interactions.

Q. What strategies optimize bioactivity studies for this compound, particularly in anticancer or anti-inflammatory contexts?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Modify substituents on the phenyl or imidazole rings. For example, fluorophenyl or nitro groups enhance cytotoxicity in related acetamide derivatives (Table 1) .

-

Enzyme Inhibition Assays : Evaluate COX-1/2 inhibition using in vitro assays (e.g., colorimetric COX kits) to assess anti-inflammatory potential .

Table 1: Bioactivity of Analogous Acetamide Derivatives

Compound Substitution IC₅₀ (µM) Target Reference 4-Fluorophenyl 0.8 Bcl-2/Mcl-1 4-Nitrophenyl 1.4 COX-2 Pyridin-2-yl 1.7 Antiproliferative

Q. How do solvent and temperature conditions influence synthetic yields or byproduct formation?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor S-alkylation, while protic solvents (ethanol) may promote hydrolysis. For example, refluxing in acetonitrile (80°C) yields >70% purity .

- Byproduct Mitigation : Use scavengers like molecular sieves to absorb water in moisture-sensitive reactions.

Data Interpretation Challenges

Q. How to address discrepancies between computational (DFT) and experimental spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.